molecular formula C11H10ClN3O2 B11705918 Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- CAS No. 6761-07-5

Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-

Cat. No.: B11705918
CAS No.: 6761-07-5
M. Wt: 251.67 g/mol
InChI Key: VCMWUZCYIYMJBF-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-methyl-4-oxo-3,4-dihydroquinazoline.

    Chlorination: The quinazolinone derivative is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 2-position.

    Acetylation: The final step involves the acetylation of the chlorinated quinazolinone with acetic anhydride in the presence of a base such as pyridine to yield 2-chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines, thiols, and alkoxides to form new derivatives.

    Reduction Reactions: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methyl group at the 2-position can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride or potassium carbonate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
  • 2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-7-yl)acetamide
  • 2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-8-yl)acetamide

Uniqueness

2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The position of the chlorine atom and the acetamide group significantly influence its interaction with molecular targets, making it a valuable compound for drug development and research.

Properties

CAS No.

6761-07-5

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-chloro-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C11H10ClN3O2/c1-7-13-9-5-3-2-4-8(9)11(17)15(7)14-10(16)6-12/h2-5H,6H2,1H3,(H,14,16)

InChI Key

VCMWUZCYIYMJBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CCl

Origin of Product

United States

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